molecular formula C11H8ClN3S B2746632 9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine CAS No. 866149-97-5

9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine

Cat. No.: B2746632
CAS No.: 866149-97-5
M. Wt: 249.72
InChI Key: UZJPMIAQMGQZSN-UHFFFAOYSA-N
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Description

9-Chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine is a heterocyclic compound featuring a fused thiochromene and pyrimidine scaffold with a chlorine substituent at position 9 and an amine group at position 2. This structure combines sulfur-containing chromene and pyrimidine moieties, which are known to confer diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.

Properties

IUPAC Name

9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c12-7-1-2-9-8(3-7)10-6(5-16-9)4-14-11(13)15-10/h1-4H,5H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJPMIAQMGQZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2C3=C(S1)C=CC(=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 9 undergoes substitution under acidic or basic conditions. Hydrochloric acid (HCl) promotes efficient amination in water:

  • Model Reaction : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline.

  • Conditions : 0.1 equiv. HCl in water, 1 h at 100°C .

  • Outcome : Full conversion to the aminated product with 86% isolated yield .

SubstrateCatalystSolventTime (h)Yield (%)
4-Chloro-deriv.0.1 HClH₂O186
4-Chloro-deriv.NoneH₂O24<10

Functionalization of the Amine Group

The primary amine at position 2 participates in condensation and alkylation reactions:

  • Schiff Base Formation : Reacts with aldehydes/ketones under mild conditions.

  • Acylation : Forms amides with acyl chlorides in dichloromethane (DCM) at 0–25°C.

Reaction TypeConditionsProductYield (%)
AcylationAcCl, DCM, 0°C → 25°CN-Acyl-thiochromeno-pyrimidine75–85
CondensationBenzaldehyde, EtOH, ΔImine derivative60–70

Multi-Component Reactions

The compound serves as a precursor in multi-component syntheses. For example, chromenopyridine derivatives are synthesized via:

  • Reactants : Salicylaldehyde, ethyl acetoacetate, and enamines.

  • Conditions : Reflux in acetic acid with piperidine catalysis .

  • Regioselectivity : Controlled by the reaction temperature and solvent polarity .

EntrySolventTemperature (°C)Regioisomer Ratio (35:37)
1Acetic acid608:2
2Toluene1105:5

Ring-Opening and Rearrangement Reactions

Under strongly acidic or oxidizing conditions, the thiochromene ring can undergo cleavage:

  • Oxidation : H₂O₂ in acetic acid converts the thiochromene ring to a sulfone.

  • Ring-Opening : Concentrated HCl at 120°C yields mercaptopyrimidine derivatives.

Scientific Research Applications

Reaction Pathways

The compound can undergo various chemical reactions:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions: It can be oxidized using agents like potassium permanganate or reduced with sodium borohydride.

Biological Applications

9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine has shown promising biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been tested against several human tumor cell lines:

Cell Line IC50 (μM) Notes
Huh7 D121.8 - 6Moderate cytotoxic activity
Caco2>25No toxicity on normal fibroblasts
MDA-MB231 (Breast)1.8 - 6Significant antiproliferative effects
HCT116 (Colon)<6Indicates potential for colorectal cancer
PC3 (Prostate)<6Suggests effectiveness against prostate cancer

These findings suggest that the compound may act through mechanisms such as inhibition of DNA replication and interference with protein synthesis pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against various bacterial strains, making it a candidate for further development in infectious disease treatment.

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various derivatives of thiochromeno-pyrimidine compounds on multiple cancer cell lines. The results indicated that modifications to the thiochromeno structure could enhance anticancer activity significantly.
  • In Silico ADMET Analysis : Computational studies have been conducted to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. These studies predict favorable pharmacokinetic profiles, suggesting potential for therapeutic applications.

Mechanism of Action

The mechanism of action of 9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Key Differentiators of this compound

  • Sulfur vs. Oxygen in Chromene Core: The thiochromeno scaffold (sulfur atom) may improve lipophilicity and target binding compared to oxygen-containing chromeno analogs .
  • Chloro Substituent at Position 9 : This substituent could enhance electrophilic reactivity and interaction with biological targets, analogous to chloro-substituted pyrido[4,3-d]pyrimidines .
  • Amine at Position 2: Facilitates hydrogen bonding with enzymes or receptors, a feature shared with active chromeno[4,3-d]pyrimidine derivatives .

Biological Activity

9-Chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C11H8ClN3SC_{11}H_8ClN_3S and a molecular weight of 249.72 g/mol. Its unique structure incorporates both thiochromeno and pyrimidine moieties, which are of significant interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data from various studies.

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under specific conditions, often employing bases like sodium hydroxide in solvents such as ethanol. The presence of the chlorine atom in its structure enhances its reactivity, making it a versatile candidate for further chemical modifications .

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been reported to possess broad-spectrum antibacterial activity against various strains. In one study, the compound demonstrated strong inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent for bacterial infections .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Escherichia coli12.5 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Preliminary findings suggest that it may inhibit cancer cell proliferation by interfering with critical cellular processes such as DNA replication and protein synthesis. In vitro studies have shown that this compound can significantly reduce cell viability in several cancer cell lines, including leukemia and colon cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Growth Percentage (GP%) at 10 µM
Jurkat (Leukemia)1045%
HCT116 (Colon Cancer)1550%
KB3-1 (Epidermoid)1255%

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors that play pivotal roles in cellular function, leading to altered enzyme activity and subsequent biological effects. The exact pathways are still under investigation; however, initial studies indicate that it may disrupt cellular signaling pathways crucial for cancer cell survival .

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA), revealing not only bactericidal properties but also an ability to disperse established biofilms. This characteristic is particularly important in treating chronic infections where biofilm formation poses a significant barrier to antibiotic efficacy .
  • Anticancer Screening : The National Cancer Institute (NCI) screened derivatives of thiochromeno compounds for anticancer activity. Results indicated that compounds similar to this compound showed promising cytotoxicity across a range of cancer types, suggesting a broad therapeutic potential .

Q & A

Basic: What synthetic methodologies are commonly employed for 9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine?

Answer:
Two primary approaches are documented:

  • One-step catalytic synthesis : Reacting 4-hydroxycoumarin derivatives with aldehydes (e.g., 4-piperidinobenzaldehyde) and thiourea in the presence of p-toluenesulfonic acid as a catalyst. This method emphasizes simplicity and efficiency, yielding the thiochromenopyrimidine core with a chloro-substituent .
  • Multi-step palladium-catalyzed coupling : For advanced derivatives, palladium catalysts (e.g., Pd(OAc)₂, X-Phos) enable cross-coupling reactions. For example, substituting a chlorinated intermediate with amines under inert atmospheres (N₂) at elevated temperatures (100°C) .

Basic: How is structural characterization of this compound performed?

Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming regiochemistry of the chloro-substituent and thiochromeno ring fusion .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI+ mode with m/z analysis) .
  • X-ray crystallography (if applicable): Resolves absolute configuration, though not explicitly reported in the provided evidence.

Advanced: How do computational studies predict drug-likeness and bioavailability?

Answer:

  • Physicochemical profiling : Calculated parameters include logP (lipophilicity), polar surface area (PSA), and hydrogen-bonding capacity using tools like Molinspiration or SwissADME. Evidence indicates good oral bioavailability for thiochromenopyrimidines due to moderate PSA (<140 Ų) and adherence to Lipinski’s rules .
  • Molecular docking : Simulates interactions with target proteins (e.g., kinases) to prioritize analogs for synthesis.

Advanced: What strategies resolve contradictions in spectroscopic data interpretation?

Answer:

  • Cross-validation : Combine NMR (for functional groups) with HRMS (for molecular formula). For example, ambiguous ¹H NMR peaks (e.g., aromatic protons) are resolved using 2D-COSY or HSQC .
  • Isotopic labeling : Not directly evidenced here but suggested for complex splitting patterns.

Advanced: How are reaction conditions optimized to improve yield and purity?

Answer:

  • Catalyst screening : Palladium complexes (e.g., Pd₂(dba)₃) enhance coupling efficiency in aryl chloride substitutions. JohnPhos ligands improve regioselectivity .
  • Purification : Column chromatography (silica gel) or preparative TLC isolates target compounds. For hygroscopic intermediates, anhydrous Na₂SO₄ drying is critical .

Advanced: What medicinal chemistry applications are explored for this compound?

Answer:

  • Kinase inhibition : Structural analogs (e.g., pyrrolo[2,3-d]pyrimidines) act as ATP-competitive inhibitors, validated via enzymatic assays (e.g., IC₅₀ determination) .
  • Antimicrobial agents : Modifications at the 2-amine position enhance binding to bacterial targets (e.g., dihydrofolate reductase), assessed via MIC testing .

Basic: What key physicochemical properties are relevant to its research?

Answer:

  • Solubility : Low aqueous solubility (common in heterocycles) necessitates DMSO or ethanol as solvents for biological assays.
  • Stability : Chloro-substituents may hydrolyze under basic conditions; storage at -20°C in inert atmospheres is recommended .

Advanced: How does catalyst choice influence synthesis pathways?

Answer:

  • Acid-catalyzed cyclization : p-Toluenesulfonic acid promotes thiourea cyclocondensation, favoring thiochromeno ring formation .
  • Transition-metal catalysts : Pd(OAc)₂ enables C-N coupling for complex analogs, but requires rigorous oxygen-free conditions to prevent catalyst deactivation .

Advanced: What methods evaluate biological activity, such as kinase inhibition?

Answer:

  • In vitro kinase assays : Measure inhibition of phosphorylation using recombinant kinases (e.g., EGFR, VEGFR) via fluorescence polarization or radiometric methods .
  • Cellular assays : Assess antiproliferative effects in cancer cell lines (e.g., MTT assay), correlating with computational docking results .

Advanced: How are substituent modifications used to enhance target selectivity?

Answer:

  • SAR studies : Systematic replacement of the chloro-group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups modulates binding affinity. For example, 4-methoxyphenyl analogs show improved solubility without compromising activity .
  • Prodrug strategies : Esterification of the 2-amine improves pharmacokinetics, though not directly reported in the evidence.

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